Product packaging for Simalikalactone D(Cat. No.:)

Simalikalactone D

Cat. No.: B1254965
M. Wt: 478.5 g/mol
InChI Key: OKIKYYZNNZCZRX-ZPUVFWQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biogeographical Distribution and Botanical Origins of Simalikalactone D this compound has been identified in various plant species distributed across different geographical regions, particularly in tropical areas.scielo.br

Quassia africana as a Source Quassia africana, a shrub native to West and Central Tropical Africa, is another plant from which this compound has been isolated.smolecule.comnih.govebi.ac.uknmppdb.com.ngwikipedia.orgzfin.orgresearchgate.netathmsi.orgthis compound has been found in the root bark and roots of Quassia africana.ebi.ac.uknmppdb.com.ngresearchgate.net

Below is a table summarizing the botanical sources and their geographical distribution:

Botanical SourceGeographical DistributionPlant Part(s) Yielding this compound
Simarouba tulaePuerto RicoLeaves
Quassia amaraAmazonian BasinLeaves
Simaba cedronSouth AmericaWood
Simaba orinocensisAmazon BasinRoot bark
Simaba guianensisBrazil (Amazon Basin)Bark
Quassia africanaWest and Central AfricaRoot bark, Roots

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O9 B1254965 Simalikalactone D

Properties

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

IUPAC Name

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate

InChI

InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24-,25-/m1/s1

InChI Key

OKIKYYZNNZCZRX-ZPUVFWQWSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C

Canonical SMILES

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

Synonyms

simalikalactone D

Origin of Product

United States

Isolation and Advanced Structural Elucidation Methodologies

Bioassay-Guided Isolation Strategies from Plant Extracts

Bioassay-guided isolation is a common approach used to identify and purify bioactive compounds from complex plant extracts. This strategy involves testing fractions of the extract for a specific biological activity and then further purifying the fractions that show the desired activity. mdpi.comnih.govresearchgate.netresearchgate.net For simalikalactone D, this has been applied in the context of its reported anticancer, antimalarial, and antiviral properties. mdpi.comresearchgate.netnih.govnih.govwikipedia.orgresearchgate.netebi.ac.ukthieme-connect.comresearchgate.netnih.gov For instance, in studies involving Simarouba tulae, different solvent extracts (hexane, chloroform (B151607), ethyl acetate (B1210297), and butanol) were screened for antiproliferative activity. The chloroform extract demonstrated the highest activity, thus guiding subsequent purification steps to isolate the active compounds, including this compound. mdpi.comnih.govresearchgate.netnih.gov Similarly, studies on Quassia africana root bark utilized bioactivity against viruses to guide the isolation of this compound from chloroform and ethyl acetate extracts. ebi.ac.ukthieme-connect.comresearchgate.net

Chromatographic Purification Techniques

Following initial extraction, various chromatographic techniques are employed to purify this compound from the crude plant extracts. These methods separate compounds based on their differing physical and chemical properties, such as polarity and molecular size.

Silica (B1680970) Gel Chromatography

Silica gel chromatography is a widely used technique for the purification of natural products, including quassinoids like this compound. mdpi.comresearchgate.netebi.ac.ukthieme-connect.comresearchgate.netdigitellinc.comscribd.com This method typically involves packing a column with silica gel as the stationary phase and eluting the compounds with a mobile phase of increasing polarity. For example, the chloroform extract of Simarouba tulae was chromatographed on silica gel using a mixture of methanol (B129727) in chloroform to obtain different fractions. mdpi.comnih.gov Another study on Quassia africana root extract utilized silica gel column chromatography with hexane:ethyl acetate and ethyl acetate:methanol mixtures of increasing polarity for purification. nih.gov Preparative thin layer chromatography (TLC) on silica gel has also been used in the isolation process. researchgate.netebi.ac.ukthieme-connect.com

Sephadex LH-20 Chromatography

Sephadex LH-20 chromatography is another technique employed in the purification of this compound. mdpi.comnih.govresearchgate.netcytivalifesciences.com Sephadex LH-20 is a cross-linked dextran-based resin that can be used with organic solvents for size exclusion, normal phase partition, and adsorption chromatography. cytivalifesciences.comsigmaaldrich.com In the purification of this compound from Simarouba tulae, a fraction obtained from silica gel chromatography was further purified using a Sephadex LH-20 column. mdpi.comnih.govresearchgate.net This method is useful for separating compounds based on molecular size and polarity. cytivalifesciences.com

Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique used as a final purification step to obtain highly pure this compound. mdpi.comnih.govresearchgate.netpolypeptide.comhplc.eueurogentec.com This method utilizes a stationary phase with hydrophobic properties and a mobile phase typically consisting of a mixture of water and an organic solvent, such as methanol or acetonitrile. polypeptide.comhplc.eu Compounds are separated based on their differential partitioning between the stationary and mobile phases. In the isolation of this compound from Simarouba tulae, a subfraction was purified by reversed-phase HPLC using a C-18 column with a mixture of methanol in water as the mobile phase. mdpi.comnih.govresearchgate.net This step is crucial for obtaining a highly pure compound for structural elucidation and further studies.

Advanced Spectroscopic and Diffraction Analyses for Structural Confirmation

Once isolated, the structure of this compound is determined and confirmed using advanced spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC)

Studies on this compound have extensively utilized these NMR techniques to establish its planar structure and assign specific proton and carbon signals. mdpi.comnih.govresearchgate.netresearchgate.net For instance, ¹H-¹H COSY, HMQC, and HMBC experiments have revealed the presence of distinct spin systems within the this compound molecule, and HMBC correlations have been used to establish the connectivity between these systems. mdpi.comnih.govresearchgate.net Detailed analysis of these NMR data allows for the unambiguous assignment of chemical shifts and the confirmation of the compound's structure. researchgate.net

In addition to NMR, X-ray diffraction analysis has been employed to further confirm the structure of this compound, providing a definitive three-dimensional representation of the molecule. mdpi.comnih.govresearchgate.netresearchgate.net Mass spectral information also complements the NMR data in confirming the assigned structures. thieme-connect.comthieme-connect.de

X-ray Diffraction Analysis

X-ray diffraction analysis is a powerful technique employed to determine the precise three-dimensional structure of crystalline compounds. For this compound, X-ray diffraction has been instrumental in confirming its structural assignment and elucidating its absolute configuration. sysrevpharm.orgthegoodscentscompany.comnih.govnih.gov

Studies utilizing X-ray diffraction have provided detailed insights into the crystal structure of SKD, including the arrangement of atoms and the identification of chiral centers. sysrevpharm.orgthegoodscentscompany.com For example, one study reported obtaining X-ray diffraction data from single crystals of SKD, allowing for the illustration of its crystal structure with thermal ellipsoids and a clear depiction of all chiral centers. sysrevpharm.orgthegoodscentscompany.com The data collection was performed using a Rigaku SuperNova diffractometer with Cu Kα radiation at a low temperature (100.01(10) K). sysrevpharm.org Structure resolution was achieved through direct methods and refined using full-matrix least-square methods on F². sysrevpharm.org This crystallographic data provides unambiguous confirmation of the molecular structure derived from spectroscopic techniques.

Mass Spectrometry (e.g., HREIMS, EI-MS, FAB-MS)

Mass spectrometry plays a vital role in determining the molecular weight and fragmentation pattern of this compound, providing essential information for structural elucidation and confirmation. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been applied. wikipedia.orgexcli.deresearchgate.net

Analysis of this compound using EI-MS and FAB-MS has revealed a molecular ion peak at m/z 478, consistent with its molecular formula (C₂₅H₃₄O₉). excli.deresearchgate.net The fragmentation patterns observed in the mass spectra provide clues about the substructures present in the molecule. For instance, EI-MS and FAB-MS of SKD isolated from Quassia africana showed significant fragment ions at various m/z values, including 460, 358, 340, 301, and 57. excli.deresearchgate.net These fragmentation data, in conjunction with other spectroscopic data, are used to piece together the molecular structure.

Note: The percentages in parentheses for EI-MS indicate the relative abundance of the ion peaks.

Reassessment and Revision of Original Structural Assignments

The structural elucidation of natural products can be an iterative process, and in the case of this compound, there have been instances of reassessment and revision of initial structural assignments. sysrevpharm.orgthegoodscentscompany.comnih.govnih.gov This highlights the importance of employing multiple advanced analytical techniques to arrive at a definitive structure.

The reassessment of the original structural assignments for SKD has been proposed based on comprehensive spectroscopic data, particularly in conjunction with X-ray diffraction analysis. sysrevpharm.orgthegoodscentscompany.comnih.gov The ability of X-ray crystallography to provide an unambiguous three-dimensional structure and confirm the stereochemistry is crucial in validating or correcting structures proposed based on NMR and mass spectrometry data alone. The revision process ensures the accuracy of the reported structure, which is fundamental for understanding the compound's properties and biological activities.

Biosynthesis and Precursor Pathways of Simalikalactone D

Overview of Quassinoid Biosynthesis from Triterpenoids

Simalikalactone D belongs to the quassinoids, a large group of structurally complex and biologically active natural products. wikipedia.org Quassinoids are classified as degraded triterpenoids, primarily isolated from plants of the Simaroubaceae family. wikipedia.orgmdpi.com Their biosynthesis is an intricate process that begins with a common C30 triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). researchgate.netnih.gov This initial precursor is a product of the cytosolic mevalonic acid (MVA) pathway, which provides the isopentenyl diphosphate (B83284) (IPP) units necessary for its assembly. nih.gov

The biosynthesis of the characteristic quassinoid skeleton involves significant oxidative degradation and rearrangement of the initial triterpenoid framework. nih.gov The first critical step in this pathway is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). nih.govfrontiersin.org This enzymatic step is a key diversification point in triterpenoid biosynthesis, leading to a wide variety of skeletal structures. nih.gov Following cyclization, the triterpenoid backbone undergoes a series of modifications, including oxidations mediated by cytochrome P450 monooxygenases (P450s), which are crucial for the formation of the final quassinoid structure. nih.govfrontiersin.orgnih.gov

Research on the quassinoid-producing plant Ailanthus altissima has revealed that the early stages of quassinoid biosynthesis are identical to those of limonoids, another class of modified triterpenoids found in related plant families. frontiersin.orgnih.gov This shared pathway leads to the formation of a key protolimonoid intermediate, melianol (B1676181), from which both quassinoid and limonoid pathways diverge. researchgate.netfrontiersin.orgnih.gov This common origin highlights an evolutionary link in the biosynthesis of these distinct classes of natural products within the order Sapindales. nih.gov

Proposed Enzymatic Steps and Precursor Transformations

While the complete biosynthetic pathway to this compound has not been fully elucidated, studies on other quassinoids in Ailanthus altissima have identified the initial committed steps. frontiersin.orgnih.gov These findings provide a model for the early-stage transformations leading to the quassinoid core. The process begins with the cyclization of 2,3-oxidosqualene and proceeds through several oxidative steps to form the key intermediate, melianol. researchgate.netfrontiersin.org

The transformation from the linear precursor to the protolimonoid melianol involves three key enzymatic steps:

Cyclization: An oxidosqualene cyclase, specifically a tirucalla-7,24-dien-3β-ol synthase (AaTS, also referred to as AaOSC2), catalyzes the cyclization of 2,3-oxidosqualene into the tetracyclic triterpenoid, tirucalla-7,24-dien-3β-ol. frontiersin.org

First Oxidation: The first cytochrome P450 enzyme, AaCYP71CD4, oxidizes tirucalla-7,24-dien-3β-ol to form dihydroniloticin (B1180404). researchgate.netfrontiersin.org

Second Oxidation: A second cytochrome P450, AaCYP71BQ17, subsequently converts dihydroniloticin into the protolimonoid melianol. researchgate.netfrontiersin.org

From melianol, the pathway is believed to diverge, involving extensive oxidative cleavage and rearrangement of the carbon skeleton to produce the highly degraded C20 scaffold typical of quassinoids like this compound. frontiersin.orgnih.gov

Table 1: Proposed Early Enzymatic Steps in Quassinoid Biosynthesis
Precursor/IntermediateEnzymeProductEnzyme Type
2,3-OxidosqualeneAaTS / AaOSC2Tirucalla-7,24-dien-3β-olOxidosqualene Cyclase (OSC)
Tirucalla-7,24-dien-3β-olAaCYP71CD4DihydroniloticinCytochrome P450 (P450)
DihydroniloticinAaCYP71BQ17MelianolCytochrome P450 (P450)

Genetic and Molecular Basis of Quassinoid Production in Simaroubaceae

The production of quassinoids is a defining characteristic of the Simaroubaceae family. researchgate.net The genetic foundation for the biosynthesis of these complex molecules lies in the genes encoding the necessary enzymes, primarily oxidosqualene cyclases (OSCs) and cytochrome P450s (P450s). nih.govfrontiersin.org

Transcriptome analysis of Ailanthus altissima has been instrumental in identifying the specific genes responsible for the early stages of quassinoid biosynthesis. frontiersin.orgnih.gov By comparing gene expression profiles across different plant tissues with metabolomic data, researchers successfully identified candidate genes. frontiersin.org The functions of these genes were then confirmed through transient expression in Nicotiana benthamiana. frontiersin.org This approach led to the characterization of the oxidosqualene cyclase AaTS (AaOSC2) and the cytochrome P450 genes AaCYP71CD4 and AaCYP71BQ17, which together catalyze the formation of the protolimonoid melianol. frontiersin.org

Comparative genomics studies suggest that the evolution of specialized metabolic pathways like quassinoid biosynthesis in the Simaroubaceae family involved significant gene expansion. researchgate.net In A. altissima, genes related to the synthesis of secondary metabolites, including those for quassinoids, have expanded. researchgate.net This expansion is linked to events such as tandem duplication and whole-genome duplication, which provide the raw genetic material for the evolution of new enzymatic functions and complex biosynthetic pathways. researchgate.net This genetic plasticity is a key factor enabling plants like those in the Simaroubaceae family to produce a diverse arsenal (B13267) of specialized chemicals. researchgate.net

Chemical Synthesis and Derivatization Approaches

Total Synthesis Strategies

The total synthesis of Simalikalactone D presents a formidable challenge due to its intricate pentacyclic carbon framework and multiple stereogenic centers. Early attempts highlighted the difficulties in constructing the highly oxygenated ring system. acs.org

Key Synthetic Transformations (e.g., regioselective allylic oxidation, stereocontrolled epoxidation, epoxymethano-bridge formation, Diels-Alder reactions, intramolecular aldol (B89426) additions, Grignard reactions)

Several key synthetic transformations are repeatedly employed in the construction of the this compound framework and related quassinoids. These include:

Regioselective Allylic Oxidation: This transformation is crucial for introducing oxygen functionalities at specific allylic positions within the complex ring system. researchgate.net A newly developed manganese(III)-catalyzed allylic oxidation on ring A has been reported in the synthesis of related quassinoids. researchgate.net

Stereocontrolled Epoxidation: Precise control over the stereochemistry of epoxide formation is essential to establish the correct configuration at various centers in the molecule. This is a key step in the reaction sequence towards the pentacyclic intermediate. nih.govebi.ac.uk

Epoxymethano-bridge Formation: The formation of the characteristic epoxymethano bridge (C(8),C(13)) is a critical and often challenging step in quassinoid synthesis. acs.orgresearchgate.net Approaches to construct this bridge have been explored in synthetic studies. acs.org

Diels-Alder Reactions: Both intermolecular and intramolecular Diels-Alder reactions have been utilized to construct cyclic frameworks within quassinoid synthesis. researchgate.netsci-hub.senih.gov An intramolecular Diels-Alder reaction is a key step in some synthetic routes to the pentacyclic core. nih.govresearchgate.netebi.ac.ukresearchgate.net Intramolecular Diels-Alder reactions can provide a stereoselective route to highly substituted rings. nih.gov

Intramolecular Aldol Additions: Intramolecular aldol additions are employed to form carbon-carbon bonds and construct cyclic systems, contributing to the pentacyclic structure. researchgate.net The total synthesis of related samaderines involved an intramolecular aldol reaction to form the pentacyclic framework. researchgate.net

Grignard Reactions: Chemoselective Grignard reactions have been incorporated into synthetic strategies for introducing specific alkyl or aryl groups. researchgate.net

These transformations, often employed in a specific sequence, are vital for building the complex, highly oxygenated structure of this compound with the correct stereochemistry.

Synthetic Approaches to this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is of interest to improve selectivity and explore structure-activity relationships. nih.govresearchgate.netbioline.org.br Synthetic approaches aim to modify the core structure or introduce different substituents while retaining or enhancing desired biological activities. bioline.org.brdigitellinc.com Researchers are preparing synthetic derivatives of SKD to analyze their cytotoxic effects and impact on signaling pathways like STAT3. digitellinc.com The ability to synthesize a variety of analogues is facilitated by flexible synthetic routes to the quassinoid core. mdpi.com

Semi-synthetic Modifications and Preparations

Semi-synthetic modifications of naturally occurring quassinoids, including this compound, are considered a valuable strategy for discovering new therapeutic agents and exploring potential uses. bioline.org.brbioline.org.br This involves chemically modifying the isolated natural product to yield derivatives with potentially improved pharmacological properties, such as enhanced activity, altered solubility, or reduced toxicity. bioline.org.br Semi-synthetic approaches can provide more detailed information about structure-activity relationships. bioline.org.br While some semi-synthetic derivatives of other quassinoids have shown altered activity compared to their natural precursors, this remains an active area of investigation for this compound. bioline.org.br

Biological Activities and Mechanistic Investigations of Simalikalactone D

Anticancer Research

Preclinical studies have demonstrated the in vitro antiproliferative and cytotoxic effects of Simalikalactone D across several cancer cell types.

In Vitro Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

This compound has shown potent cytotoxic activity at nanomolar concentrations in various cancer cell lines. mdpi.comresearchgate.netnih.gov

This compound has demonstrated potent cytotoxicity against several breast cancer cell lines. Studies have reported IC50 values in the nanomolar range for MDA-MB-231 and MDA-MB-435 cell lines. mdpi.comresearchgate.netnih.govdigitellinc.com For instance, IC50 values of 65 nM and 58 nM have been reported for MDA-MB-231 and MDA-MB-435 cells, respectively. mdpi.comresearchgate.netnih.gov Another study found IC50 values of 60.0 nM for SKBR3, 65.0 nM for MDA-MB-231, and 116 nM for MDA-MB-468 breast cancer cell lines. nih.gov Earlier studies also indicated cytotoxic activity in BT-549 and MCF-7 breast cancer cell lines at low concentrations (1.0 to 0.2 µM). mdpi.com Crude extracts containing this compound have shown high antiproliferative activities in MCF-7 and T47D cells, inhibiting over 80% of cell proliferation at 100 µg/mL. mdpi.com this compound has also been shown to inhibit the migration of MDA-MB-231 breast cancer cells. mdpi.comresearchgate.netnih.gov

Here is a table summarizing some reported IC50 values for this compound in breast cancer cell lines:

Cell LineIC50 (nM)Source
MDA-MB-23165 mdpi.comresearchgate.netnih.gov
MDA-MB-43558 mdpi.comresearchgate.netnih.gov
SKBR360.0 nih.gov
MDA-MB-468116 nih.gov
BT-549100-2000 mdpi.com
MCF-7100-2000 mdpi.com

*Note: The source indicates activity at 1.0 to 0.2 µM, which translates to 1000 nM to 200 nM. The specific IC50 within this range is not explicitly stated in the snippet.

This compound has demonstrated potent in vitro cytotoxicity against ovarian cancer cell lines. An IC50 of 55 nM has been reported for the cisplatin-resistant ovarian cancer cell line A2780CP20. mdpi.comresearchgate.netnih.gov Cytotoxic activity has also been observed in SK-OV-3 ovarian cancer cells at low concentrations (1.0 to 0.2 µM). mdpi.com

Here is a table summarizing some reported IC50 values for this compound in ovarian cancer cell lines:

Cell LineIC50 (nM)Source
A2780CP2055 mdpi.comresearchgate.netnih.gov
SK-OV-3100-2000* mdpi.com

*Note: The source indicates activity at 1.0 to 0.2 µM, which translates to 1000 nM to 200 nM. The specific IC50 within this range is not explicitly stated in the snippet.

This compound has shown cytotoxic activity against certain leukemia cell lines. Studies have indicated activity in P-388 (lymphocytic leukemia) and KB (human epidermal carcinoma, often used as a model for oral cavity carcinoma but historically classified as leukemia) cell lines at low concentrations (1.0 to 0.2 µM). mdpi.com The HL-60 cell line is a human promyelocytic leukemia cell line commonly used in leukemia research. bcrj.org.brmdpi.comnih.govd-nb.info While the provided snippets mention HL-60 in the context of leukemia research and other compounds' effects, a direct IC50 value for this compound on HL-60 is not present in the immediate search results.

Here is a table summarizing some reported activity ranges for this compound in leukemia cell lines:

Cell LineActivity Range (µM)Source
P-3880.2 - 1.0 mdpi.com
KB0.2 - 1.0 mdpi.com

This compound has been evaluated for its effects on neuroblastoma cell lines. This compound inhibited cell viability in the SH-SY5Y neuroblastoma cell line with an IC50 above 100 nM. mdpi.com Extracts containing this compound also showed significant growth inhibition in SH-SY5Y cells. mdpi.comresearchgate.net

Here is a table summarizing some reported IC50 values for this compound in neuroblastoma cell lines:

Cell LineIC50 (nM)Source
SH-SY5Y> 100 (218)* mdpi.com

*Note: One snippet indicates an IC50 of 218 nM for the 4T1 breast cancer cell line, and then states that SKD inhibited viability with an IC50 above 100 nM in PC3, HCT-116, and SH-SY5Y cell lines. mdpi.com

Studies have also investigated the effects of this compound on non-cancerous cell lines to assess its selectivity. This compound demonstrated a similar cytotoxic effect on the non-cancerous mammary epithelial cell line MCF10A as it did on some breast cancer cell lines, with a reported IC50 of 67 nM. mdpi.com This indicates potential toxic effects in normal breast cells. mdpi.com this compound has also been studied for its effects on Vero cells (African green monkey kidney cells), showing cytotoxic activity at low concentrations (1.0 to 0.2 µM). mdpi.com

Here is a table summarizing some reported IC50 values or activity ranges for this compound in non-cancerous cell lines:

Cell LineIC50 (nM)Source
MCF10A67 mdpi.com
Vero cells100-2000* mdpi.com

Impact on Cellular Processes and Phenotypes

Inhibition of Cell Migration

This compound has demonstrated the ability to inhibit cell migration in certain cancer cell lines. In studies involving the metastatic breast cancer cell line MDA-MB-231, SKD exhibited a 15% inhibition of migration. mdpi.comresearchgate.netnih.gov This effect was observed at a concentration (32 nM) that was below the compound's IC50 for cell viability, suggesting that the inhibition of migration is not solely a consequence of reduced cell viability. mdpi.com Reduced cell migration in MDA-MB 468 cells treated with SKD has been correlated with apoptosis induction, potentially indicating an apoptotic-mediated loss of integrity. aacrjournals.orgresearchgate.net

Reduction of Clonogenic Potential and Colony Formation

SKD has been shown to have antiproliferative effects, as evidenced by its ability to reduce clonogenic potential and colony formation in cancer cells. mdpi.comresearchgate.netnih.gov In cisplatin-resistant ovarian cancer (A2780CP20) cells, SKD significantly reduced the number of colonies compared to untreated cells. mdpi.com Even at concentrations as low as 25 nM, SKD demonstrated a significant reduction in colony formation. mdpi.com This indicates that SKD exerts long-term effects on the growth and proliferation of cancer cells. mdpi.com Studies on various breast cancer cell lines, including SKBR3, MDA-MB-231, and MDA-MB-468, have also shown that SKD inhibits clonogenic potential. researchgate.netnih.gov

Data on the reduction of colony formation by this compound in A2780CP20 cells:

Treatment (Concentration)Relative Number of Colonies
Untreated100%
SKD (25 nM)Significantly reduced compared to untreated
SKD (50 nM)Significantly reduced compared to untreated
SKD (100 nM)Significantly reduced compared to untreated

Note: Specific percentage reduction values for 50 nM and 100 nM were not available in the provided text, but the text indicates a significant reduction. mdpi.com

Mechanisms of Cell Death Induction

Apoptosis Induction (e.g., Caspase 3 activation, Death Receptor pathways)

The mechanism by which this compound induces cell death can vary depending on the cell line. In MDA-MB 468 triple-negative breast cancer cells, SKD appears to induce apoptosis through the activation of Caspase 3. aacrjournals.orgresearchgate.net This process has been linked to apparent PD-1/PD-L1 signaling in Death Receptor pathways. aacrjournals.orgresearchgate.netactaorthop.orgscielo.org Caspase 3 is a key executioner caspase involved in the final stages of apoptosis, leading to cellular degradation. actaorthop.orgnih.gov Activation of death receptors on the cell surface can initiate the extrinsic apoptotic pathway, which involves the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspases like Caspase 8, which can then activate executioner caspases such as Caspase 3. actaorthop.orgscielo.org

Caspase 3-Independent Pathways of Cell Death

In contrast to the observations in MDA-MB 468 cells, studies in MDA-MB 231 cells have indicated that this compound does not show Caspase 3 activation. aacrjournals.orgresearchgate.net Research suggests that SKD can induce cell death via caspase 3-independent pathways. researchgate.netnih.gov This highlights that the mechanisms of SKD-induced cell death are not solely reliant on the classical caspase-dependent apoptotic cascade. Caspase-independent cell death pathways can involve various mechanisms, including the release of factors from mitochondria such as AIF (apoptosis-inducing factor) and endonuclease G, which can translocate to the nucleus and cause DNA fragmentation. mdpi.comoncotarget.com

Role of Cellular Stress Responses

Cellular stress responses appear to play a role in the effects of this compound, particularly in differential cellular responses to treatment. In comparative studies using triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468, differential responses to SKD treatment were observed. researchgate.netaacrjournals.org While MDA-MB-468 cells showed activation of apoptosis pathways, MDA-MB-231 cells did not exhibit Caspase 3 activation. researchgate.netaacrjournals.org Instead, MDA-MB-231 cells displayed activation of autophagy pathways, including Macroautophagy and Late Endosomal Microautophagy (LEMA). researchgate.netaacrjournals.org LEMA appeared to function as a compensatory survival mechanism when Autophagy was impaired after SKD treatment, highlighting the involvement of cellular stress responses in maintaining cell viability under these conditions. researchgate.netaacrjournals.org

Molecular Target Identification and Signaling Pathway Modulation

Investigations into the molecular targets of this compound and its modulation of signaling pathways are ongoing, with some studies suggesting interactions with key pathways involved in cancer progression.

Interaction with STAT3 Signaling Pathway (e.g., DNA-binding domain, transcriptional activation inhibition)

Recent studies suggest that this compound may interact with the STAT3 signaling pathway. digitellinc.com STAT3 is a transcriptional activator frequently implicated in breast cancer progression, proliferation, apoptosis, metastasis, and chemoresistance. digitellinc.com Natural products affecting the STAT3 pathway, including other quassinoids like bruceantinol (B162264), ailanthone, and brusatol (B1667952), have shown potential as STAT3 inhibitors. digitellinc.com Docking analysis performed to examine the binding modes of SKD in the DNA-binding domain of STAT3 proposes that SKD interacts with a binding pocket near this domain. digitellinc.com This suggests a potential mechanism by which SKD could inhibit STAT3 signaling by interfering with its DNA binding. digitellinc.comnih.gov Inhibitors targeting the DNA binding domain of STAT3 are a strategy to suppress processes related to STAT3 signaling and its functional role. mdpi.comnih.gov

Potential Link to Nrf2 Pathway Inhibition (by analogy with related quassinoids)

By analogy with related quassinoids, this compound may have a potential link to Nrf2 pathway inhibition. The Nrf2 pathway is a key regulator of redox homeostasis and is often aberrantly activated in cancers, contributing to cell proliferation and survival. ijbs.com Several natural compounds have been identified as Nrf2 inhibitors, including quassinoids such as brusatol and brucein D. ijbs.com Brusatol, for instance, is known to specifically suppress Nrf2 signaling and sensitize cancer cells to anticancer agents, although its precise mechanism of action, whether directly targeting Nrf2 or impacting protein synthesis more broadly, is still under investigation. ijbs.comnih.gov Given that SKD is also a quassinoid mdpi.com, it is plausible that it might share similar inhibitory effects on the Nrf2 pathway, although specific research confirming this for this compound is needed.

Comparative Proteomic and Pathway Analysis in Differential Responses

Comparative proteomic and pathway analysis has been employed to understand the differential responses of cells to this compound treatment. A study comparing the effects of SKD on MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells used Tandem Mass Tag (TMT)-based quantitative proteomics followed by Ingenuity Pathway Analysis (IPA). researchgate.netaacrjournals.org This analysis aimed to identify distinctly active networks and signaling pathways associated with the different cellular behaviors observed in these cell lines upon SKD treatment. researchgate.netaacrjournals.org The findings revealed differential pathway activation: in MDA-MB-468 cells, SKD appeared to induce apoptosis via Caspase 3 activation and potentially through PD-1/PD-L1 signaling in Death Receptor pathways, correlating with reduced migration and adhesion. researchgate.netaacrjournals.org In contrast, MDA-MB-231 cells did not show Caspase 3 activation but exhibited activation of autophagy pathways. researchgate.netaacrjournals.org This highlights how proteomic and pathway analysis can elucidate the varied mechanistic responses to SKD based on cellular context.

Preclinical Anticancer Efficacy in In Vivo Models (Mechanistic Focus)

While the search results mention the need for in vivo studies to fully characterize the potential of SKD as an anticancer compound mdpi.com, detailed reports focusing specifically on the mechanisms of preclinical anticancer efficacy of this compound in in vivo models were not extensively available within the provided snippets. Preclinical in vivo models, such as xenografts, are commonly used in drug development to investigate the mode of action and antitumor activity of compounds. nih.gov Further research utilizing these models is indicated to understand how SKD exerts its anticancer effects within a complex living system and to validate the mechanisms observed in in vitro studies.

Antimalarial Research

This compound has been a subject of antimalarial research due to its isolation from plants traditionally used to treat malaria, such as Quassia amara. nih.govasm.org SKD has demonstrated potent activity against Plasmodium falciparum in vitro. nih.govasm.orgajtmh.org Early studies showed that SKD could completely inhibit the growth of P. falciparum at very low concentrations. ajtmh.org

Research has explored the specific effects of SKD on the Plasmodium falciparum life cycle. SKD was found to be potently active during the 30th hour of the parasite cycle, a stage when DNA replicates in mature trophozoites, while being almost inactive on earlier and later stages. nih.gov In vitro combination studies have shown that SKD can synergize with conventional antimalarial drugs like atovaquone (B601224) (ATO), enhancing ATO's activity on the Plasmodium mitochondrial membrane potential, a parameter that SKD alone had little effect on. nih.gov

Despite its potent in vitro activity, SKD did not appear to inhibit heme biomineralization or the new permeability pathways induced by the parasite in the host erythrocyte membrane at concentrations up to 200 µM. nih.gov An antiproliferative effect on lymphoblastic cells was observed at concentrations higher than 45 nM, but SKD did not exert significant apoptotic or necrotic activities on these cells in vitro at concentrations up to 200 µM. nih.gov

In vivo studies have also been conducted, with one report indicating that an herbal tea containing SKD from Quassia amara displayed excellent antimalarial activity in vivo against Plasmodium yoelii yoelii in a rodent model. researchgate.net SKD was identified as an active compound responsible for the antiplasmodial activity of this preparation. researchgate.net

Here is a summary of some in vitro cytotoxicity data for this compound:

Cell LineTypeIC50 (nM)Source
A2780CP20Ovarian cancer55 mdpi.com
MDA-MB-435Breast cancer58 mdpi.com
MDA-MB-231Breast cancer65 mdpi.com
MCF10ANon-cancer mammary epithelial67 mdpi.com
SKBR3Breast cancer60.0 nih.gov
MDA-MB-468Breast cancer116 nih.gov
4T1Mouse mammary tumor218 mdpi.com
Plasmodium falciparumMalaria parasite0.9 µg/ml (approx. 1.8 nM) asm.org
Plasmodium falciparumMalaria parasite0.002 µg/ml (approx. 4 nM) ajtmh.org

Note: IC50 values can vary depending on the specific assay and conditions used.

In Vitro Antiplasmodial Activity Against Plasmodium falciparum Strains

This compound has demonstrated potent in vitro antiplasmodial activity against various strains of Plasmodium falciparum, including those resistant to conventional antimalarial drugs asm.orgthieme-connect.comnih.govnih.govmdpi.com. Studies have reported inhibitory concentration 50% (IC₅₀) values in the nanomolar range for several strains. For instance, SkD has shown activity against chloroquine-resistant strains such as FcB1, W2, and FCR3, as well as chloroquine-sensitive strains like F32 and 3D7, and the multidrug-resistant K1 strain asm.orgthieme-connect.comnih.govmdpi.com.

The antiplasmodial activity of this compound against selected P. falciparum strains is summarized in the table below, compiled from various research findings:

P. falciparum StrainDrug Resistance ProfileIC₅₀ (nM)Source
FcB1Chloroquine-resistant10 - 45 asm.orgthieme-connect.comresearchgate.net
F32Chloroquine-sensitive68 asm.orgthieme-connect.com
W2Chloroquine-resistant24 asm.orgthieme-connect.com
K1Multidrug-resistant5.6 - >40 nih.govmdpi.comresearchgate.netbiorxiv.org
3D7Chloroquine-sensitive0.6 - 9.9 nih.govnih.govmdpi.com
FCR3Chloroquine-resistantVaried (active) nih.gov

Note: IC₅₀ values can vary between studies due to differences in methodologies and assay conditions.

Activity Across P. falciparum Erythrocytic Stages

Investigations into the stage-specificity of this compound's antiplasmodial activity within the P. falciparum erythrocytic cycle have revealed a pronounced effect on specific developmental stages nih.govresearchgate.netupch.edu.pe. SkD is reported to be potently active at approximately the 30th hour of the parasite cycle nih.govresearchgate.netupch.edu.pe. This period corresponds to the mature trophozoite stage, a phase characterized by significant parasite growth and maximal DNA replication nih.govresearchgate.netupch.edu.pecdc.govmdpi.com. In contrast, this compound was found to be almost inactive on earlier and later stages of the parasite's intraerythrocytic development nih.gov.

Effects on Parasite Cellular Physiology

Mechanistic studies have explored the effects of this compound on various aspects of Plasmodium cellular physiology to understand how it exerts its antiplasmodial effects.

Research indicates that this compound, when tested alone, has a limited effect on the mitochondrial membrane potential of Plasmodium parasites nih.gov. However, studies have shown that SkD can enhance the activity of other compounds, such as atovaquone, which are known to target the parasite's mitochondrial function nih.gov. While some quassinoids have been reported to induce mitochondrial membrane depolarization in human cells, the direct and independent impact of this compound on Plasmodium mitochondrial membrane potential appears to be poor nih.govasm.org.

Heme biomineralization, the process by which the parasite converts toxic heme released from hemoglobin digestion into inert hemozoin, is a crucial pathway targeted by some antimalarial drugs like chloroquine (B1663885) mdpi.com. However, studies have shown that this compound is inefficient at inhibiting this process nih.gov. This suggests that the antiplasmodial mechanism of SkD does not involve the disruption of heme detoxification nih.gov.

Plasmodium falciparum infection induces the formation of new permeability pathways (NPPs) in the host erythrocyte membrane, facilitating the uptake of nutrients and the removal of waste products essential for parasite survival and growth researchgate.netautismresearchcentre.comnih.govplos.org. Investigations have determined that this compound does not significantly inhibit these parasite-induced new permeability pathways in the host erythrocyte membrane nih.govcore.ac.uk. This indicates that SkD's mode of action is not mediated through the disruption of nutrient transport or waste removal via NPPs nih.govcore.ac.uk.

The observation that this compound is most active during the mature trophozoite stage, a period of intense DNA replication, has led to hypotheses regarding its primary molecular target nih.govresearchgate.netupch.edu.pe. While some quassinoids have been generally reported to inhibit both DNA and protein synthesis in P. falciparum, with DNA synthesis inhibition potentially occurring as a consequence of protein synthesis inhibition, the specific mechanism for this compound is still under investigation researchgate.netnih.gov. The potent activity during the DNA replication phase suggests a potential interference with processes occurring during this stage, though a definitive distinction between direct DNA synthesis inhibition and indirect effects via protein synthesis inhibition requires further detailed mechanistic studies researchgate.netnih.gov.

Combinatorial Studies with Conventional Antimalarials (e.g., synergism with atovaquone)

Research has explored the potential of this compound in combination with established antimalarial drugs. Studies have indicated that while additive effects were observed with traditional antimalarials like chloroquine and artemisinin, a synergistic effect was noted when this compound was combined with atovaquone. researchgate.net This synergism suggests a potential strategy for combination therapy, which could be valuable in combating drug resistance and potentially mitigating toxicity. researchgate.net

Preclinical Antiplasmodial Efficacy in Murine Models (e.g., Plasmodium yoelii yoelii, Plasmodium vinckei petteri)

This compound has demonstrated efficacy in preclinical studies using murine models of malaria. It has been shown to inhibit the growth of Plasmodium yoelii rodent malaria parasites in vivo. Specifically, an oral dose of 3.7 mg/kg/day inhibited 50% of P. yoelii growth. ebi.ac.uknih.govresearchgate.net While simalikalactone E (SkE), a related quassinoid, has been more extensively studied in Plasmodium vinckei petteri models, showing 50% inhibition at 0.5 and 1 mg/kg/day via intraperitoneal and oral routes respectively, this compound's activity in P. yoelii highlights its potential as an antimalarial agent in vivo. google.comnih.govebi.ac.ukoncotarget.com

The following table summarizes some preclinical antiplasmodial efficacy data for this compound:

Parasite SpeciesModel OrganismRoute of AdministrationDose for 50% Inhibition
Plasmodium yoeliiMurineOral3.7 mg/kg/day

Antiviral Research

This compound has also exhibited antiviral properties against a range of viruses.

Activity Against DNA and RNA Viruses (e.g., Herpes simplex, Semliki forest, Coxsackie, Vesicular stomatitis viruses)

Studies have shown that this compound possesses activity against both DNA and RNA viruses. Pronounced antiviral activities were observed against Herpes simplex, Semliki forest, Coxsackie, and Vesicular stomatitis viruses. ebi.ac.uknmppdb.com.ngthieme-connect.comrain-tree.comrain-tree.comnih.govresearchgate.net

The following table lists some viruses against which this compound has shown activity:

Virus TypeExamples of Viruses Tested
DNA VirusesHerpes simplex virus type 1 (HSV-1)
RNA VirusesSemliki forest virus, Coxsackie virus, Vesicular stomatitis virus

Identification of Key Structural Features for Antiviral Activity

Research into the structural features of quassinoids important for antiviral activity has suggested that the ester group at C-15 and the epoxymethano bridge between C-8 and C-13 are significant for pronounced antiviral effects. thieme-connect.comnih.govresearchgate.net

Larvicidal Research

Beyond its direct effects on parasites and viruses, this compound has also been investigated for its potential in controlling disease vectors.

Efficacy Against Malaria Vectors (e.g., Anopheles gambiae larvae)

This compound has demonstrated larvicidal activity against Anopheles gambiae, a primary vector for malaria. nmppdb.com.ngresearch-nexus.netajol.infonih.govathmsi.orgnih.gov Studies have identified this compound as the compound responsible for the larvicidal properties observed in extracts of Quassia africana. ajol.infonih.govathmsi.orgnih.gov The compound displayed high toxicity to Anopheles gambiae larvae, with a reported LC50 of 1.25 µg/mL. ajol.infonih.govathmsi.orgnih.gov

The following table presents larvicidal efficacy data for this compound:

Target OrganismDevelopmental StageLC50 (Lethal Concentration 50%)
Anopheles gambiaeFourth instar larvae1.25 µg/mL

Identification as the Primary Larvicidal Compound in Specific Extracts

Studies investigating the insecticidal properties of plant extracts have identified this compound as a key larvicidal agent. Research on Quassia africana, for instance, has demonstrated the potent toxicity of its root extract against the fourth instar larvae of Anopheles gambiae, a major malaria vector. nih.govathmsi.orgresearchgate.net

In one study, the methanol (B129727) extracts of the leaves, stem, and roots of Quassia africana were tested for larvicidal activity. nih.govathmsi.orgresearchgate.net The root extract exhibited the strongest activity, with an LC50 value of 17.58 µg/mL. nih.govathmsi.orgresearchgate.net Further fractionation of the root extract, guided by bioactivity, revealed that the chloroform-soluble fraction was the most toxic. nih.govathmsi.orgresearchgate.net Through subsequent chromatographic separation of this fraction, this compound was isolated and identified as the primary compound responsible for the observed larvicidal activity, demonstrating an LC50 of 1.25 µg/mL against Anopheles gambiae larvae. nih.govathmsi.orgresearchgate.net This finding suggests that Quassia africana, and specifically this compound, could serve as a potential source for developing new vector control agents for malaria. nih.govathmsi.orgresearchgate.net

The identification of SKD as the main larvicidal compound highlights the potential of natural products in the search for new insecticides, particularly in the context of growing resistance to conventional agents. nih.govathmsi.orgresearchgate.net

Other Investigated Biological Activities

Beyond its larvicidal effects, this compound has been the subject of investigations into other biological activities, including antiprotozoal and potential bioherbicidal properties.

Antileishmanial Activity (Leishmania donovani)

This compound has shown activity against Leishmania donovani, a protozoan parasite responsible for visceral leishmaniasis. researchgate.netsemanticscholar.org Quassinoids, in general, are recognized for their leishmanicidal activity, and SKD is among the metabolites that have demonstrated activity against promastigotes of L. donovani. researchgate.net

Research has indicated that SKD exhibits antileishmanial activity in vitro. semanticscholar.org While some studies note that certain quassinoids, including SKD, can also be toxic to macrophages, the activity against the parasite itself has been observed. researchgate.net Investigations into the antileishmanial effects of plant extracts containing quassinoids, such as those from the genus Quassia, have further supported the potential of these compounds against Leishmania species. academicjournals.orgresearchgate.net

Antitrypanosomal Activity

This compound has also been evaluated for its activity against trypanosomes, another group of protozoan parasites that cause diseases like African trypanosomiasis. Terpenoids, a class of natural products that includes quassinoids, are known to possess antiprotozoal activity, including antitrypanosomal effects. ird.fr

Studies have tested various quassinoids for their in vitro activity against Trypanosoma species. researchgate.netresearchgate.net In one evaluation of fourteen quassinoids from simaroubaceous plants, this compound demonstrated potent antitrypanosomal activity against trypomastigotes of Trypanosoma evansi. researchgate.netresearchgate.net SKD was found to be among the most potent compounds tested, with a 50% inhibitory concentration (IC50) value of 0.0009 µg/ml. researchgate.netresearchgate.net This activity compared favorably with standard trypanocidal drugs. researchgate.netresearchgate.net These findings highlight SKD's potential as a lead compound for the development of new therapies for trypanosomiasis. researchgate.netresearchgate.net

Potential as a Bioherbicide (Allelopathic properties of quassinoids)

The allelopathic properties of quassinoids, including this compound, suggest a potential for their use as bioherbicides. Allelopathy involves the production of chemicals by plants that can influence the growth and development of other plants. cdnsciencepub.comfrontiersin.org Quassinoids are a group of secondary metabolites found in the Simaroubaceae family, known for a range of biological activities, including herbicidal properties. scielo.bragr.hrbiorxiv.org

While much of the research on the herbicidal potential of quassinoids has focused on compounds like ailanthone, isolated from Ailanthus altissima, the class as a whole is recognized for its phytotoxic effects. cdnsciencepub.comfrontiersin.orgagr.hrub.ro this compound has been implicated in the allelopathic interactions of plants containing it. nih.gov One proposed mechanism for the herbicidal activity of certain quassinoids, including this compound, is the inhibition of constitutive NADH oxidase activity in plant cell membranes. nih.govresearchgate.net Quassinoids possessing an oxymethylene bridge tend to exhibit higher phytotoxic activities. nih.gov

Structure Activity Relationship Sar Studies of Simalikalactone D and Analogues

Identification of Crucial Structural Motifs for Biological Activities

Importance of the α,β-Unsaturated Ketone in Ring A

The presence of an α,β-unsaturated ketone moiety in Ring A is a significant structural determinant for the biological activity of many quassinoids, including simalikalactone D. This functional group is considered crucial for anti-parasitic activity, as demonstrated in studies comparing this compound with orinocinolide. This compound, possessing this feature, showed significantly higher anti-trypanosomal activity compared to orinocinolide, which lacks it jst.go.jp. The α,β-unsaturated carbonyl system is known to interact with biological molecules, which may contribute to the observed effects nih.govqsardb.org.

Role of the Epoxymethylene Bridge in Ring C (C-8 to C-13)

The epoxymethylene bridge located in Ring C, connecting C-8 and C-13, is another structural element that appears important for the biological activities of this compound and other quassinoids. This bridge has been specifically noted as a key structural feature for pronounced antiviral activity ebi.ac.ukthieme-connect.comresearchgate.net. Quassinoids possessing an oxymethylene bridge tend to exhibit higher phytotoxic activities compared to those without this structural motif oup.com.

Significance of Esteric Functional Groups at C-15

The ester group at the C-15 position of the quassinoid structure, including in this compound, is considered important for various activities, such as anticancer and antiviral effects ebi.ac.ukresearchgate.net. For antileukemic activity among glaucarubolone (B1216112) ester quassinoids, a C-15 ester substituent is required, although variations in the ester group may not drastically alter the activity researchgate.net.

Comparative SAR with Related Quassinoids (e.g., Simalikalactone E, Orinocinolide, Bruceantin, Brusatol (B1667952), Ailanthone, Bruceantinol)

Comparing the activities of this compound with other quassinoids provides valuable insights into the influence of specific structural differences on biological outcomes.

This compound (SKD) and Simalikalactone E (SkE) are closely related quassinoids found in Quassia amara. While both exhibit antimalarial activity, their potency and toxicity profiles differ. SkD has shown potent in vitro antimalarial activity against Plasmodium falciparum ebi.ac.ukresearchgate.netmdpi.comresearchgate.net. SkE also inhibits P. falciparum growth in vitro, but its activity may be lower than SkD; however, SkE has demonstrated better selectivity indices in some mammalian cell lines, suggesting lower toxicity to normal cells nih.govnih.gov. The presence of a carboxylate group at C-6 in SkE, which is absent in SkD, may contribute to this reduced cytotoxicity nih.gov.

Orinocinolide, another quassinoid isolated alongside this compound from Simaba orinocensis, has been compared to SKD. Orinocinolide was found to be equally potent as this compound against Plasmodium falciparum but was significantly less toxic to mammalian cell lines (VERO and HL-60) nih.govacs.org. This suggests that structural differences between orinocinolide and this compound, despite similar antimalarial potency, impact their toxicity to host cells.

Bruceantin and brusatol are other well-studied quassinoids with potent anticancer and antimalarial activities. Bruceantin and this compound have shown comparable potent in vitro antimalarial activity researchgate.net. Brusatol is known for its potent antileukemic activity and its ability to inhibit the Nrf2 pathway mdpi.com. Comparisons between this compound and these compounds help to delineate the structural features responsible for specific activities and toxicities within the quassinoid class.

Ailanthone and bruceantinol (B162264) are also quassinoids that have been investigated for their biological activities, including potential as STAT3 inhibitors digitellinc.com. Comparing their SARs with this compound aids in understanding the broader relationships between quassinoid structure and various biological targets.

Here is a table summarizing some comparative activity data:

CompoundActivity (Example)IC₅₀ / PotencyComparison to SKDSource
This compoundL. donovani inhibition0.035 µg/mLMore potent than orinocinolide (25 µg/mL) jst.go.jpresearchgate.net
This compoundP. falciparum (FcB1 strain)10 nM ebi.ac.ukmdpi.com
This compoundCytotoxicity (A2780CP20)55 nM mdpi.comresearchgate.netnih.gov
This compoundCytotoxicity (MDA-MB-435)58 nM mdpi.comresearchgate.netnih.gov
This compoundCytotoxicity (MDA-MB-231)65 nM mdpi.comresearchgate.netnih.gov
This compoundCytotoxicity (MCF10A)67 nMSimilar toxicity to normal cells observed mdpi.com mdpi.com
Simalikalactone EP. falciparum24-68 nMLower activity in vitro than SkD but better selectivity index nih.gov nih.govnih.gov
OrinocinolideP. falciparum (D6)3.27 ng/mLEqually potent as SKD (3.0 ng/mL) but less toxic to VERO and HL-60 cells nih.govacs.org nih.govacs.org
OrinocinolideP. falciparum (W2)8.53 ng/mLEqually potent as SKD (3.67 ng/mL) but less toxic to VERO and HL-60 cells nih.govacs.org nih.govacs.org
BruceantinP. falciparum0.0008 µg/mL (comparable to SKD's 0.0009 µg/mL)Comparable potency to SKD researchgate.net researchgate.net
BrusatolAntileukemic (HL-60)~50 nMPotent activity noted mdpi.com mdpi.com

Influence of Structural Modifications on Efficacy and Selectivity

Structural modifications to the quassinoid scaffold, including that of this compound, can significantly influence their efficacy and selectivity. For instance, the presence and nature of the ester chain at C-15 can impact anticancer activity researchgate.net. Modifications to the A ring have been reported to decrease the interaction strength with ribosomes, which are a target for some quassinoids researchgate.net. Adding a glycosidic linkage at C-2 or C-3 can result in compounds inactive for translation inhibition researchgate.net.

While specific detailed data on synthetic derivatives of this compound and their modified efficacy and selectivity are still an area of research, the general principles observed across other quassinoids suggest that targeted modifications to the key structural motifs (α,β-unsaturated ketone, epoxymethylene bridge, C-15 ester) are likely to alter the biological profile of this compound. Studies aimed at developing this compound derivatives as anticancer agents are ongoing, with a focus on evaluating their cytotoxic effects and impact on signaling pathways like STAT3 digitellinc.com.

Computational and Docking Analyses in SAR Elucidation

Computational methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship), play an increasingly important role in elucidating the SAR of natural products like this compound. These in silico approaches allow researchers to investigate the potential interactions between a compound and its biological target at a molecular level researchgate.netjournalsarjnp.comcore.ac.ukjapsonline.comugm.ac.id.

Molecular docking studies can predict the binding modes of this compound within the active sites of target proteins, providing insights into the crucial structural features involved in binding affinity and activity digitellinc.comresearchgate.netjournalsarjnp.comcore.ac.ukjapsonline.comugm.ac.id. For example, docking analysis has been used to examine the potential binding modes of this compound in the DNA-binding domain of STAT3, suggesting interactions with a binding pocket near this domain digitellinc.com.

Future Research Directions and Translational Perspectives

Deeper Elucidation of Molecular Mechanisms of Action

While studies have indicated SKD's potent cytotoxic and anti-proliferative effects, a comprehensive understanding of its precise molecular mechanisms of action is still evolving. Future research should focus on identifying the specific protein targets and signaling pathways modulated by SKD in various disease contexts. For instance, investigations into breast and ovarian cancer cell lines, as well as non-cancer epithelial cells, are planned to characterize the molecular mechanisms of SKD mdpi.com. Studies are also underway to explore mechanisms beyond caspase 3-dependent pathways in breast cancer cells researchgate.net. Further experiments are needed to confirm and elucidate the specific molecular pathways impacted by SKD researchgate.net. Techniques such as proteomic and phosphoarray analysis are planned to gain a deeper understanding of SKD's anticancer properties researchgate.net. In the context of antimalarial activity, research has suggested that simalikalactone D inhibits Plasmodium protein synthesis, particularly during the DNA replication stage in mature Plasmodium cells mdpi.com. Continued efforts are needed to fully delineate the complex interactions of SKD within cellular environments.

Rational Design and Synthesis of Next-Generation this compound Derivatives for Enhanced Potency and Selectivity

The development of SKD derivatives with improved potency, selectivity, and pharmacokinetic properties is a crucial future direction. Rational design strategies, guided by a deeper understanding of structure-activity relationships (SAR), can lead to the synthesis of novel analogs with enhanced therapeutic profiles. The preparation and isolation of this compound derivatives are being pursued to improve selectivity mdpi.com. While the search results mention rational design and synthesis in the context of other compound classes like thiazoles and thiosemicarbazones mdpi.commdpi.comrsc.orgijmps.org, applying these principles to the quassinoid scaffold of SKD is a key area for future medicinal chemistry efforts. Understanding the pharmacophore features of SKD can also aid in the rational design of potential drug molecules researchgate.net.

Exploration of Combination Therapies and Adjuvant Applications

Investigating the potential of SKD in combination with existing therapies or as an adjuvant is another important avenue. Combining SKD with other drugs could lead to synergistic effects, allowing for lower doses of each agent, potentially reducing toxicity and overcoming drug resistance. For example, studies have shown a synergistic effect of this compound with atovaquone (B601224) in the context of malaria, suggesting potential for combination therapy to combat drug resistance and mitigate toxicity researchgate.net. Exploring such combinations in various disease models, including cancer, could significantly broaden the therapeutic utility of SKD.

Development of Advanced Preclinical Models for Mechanistic Studies

The use of more physiologically relevant preclinical models is essential for accurately evaluating the efficacy and mechanisms of SKD. This includes the development and utilization of advanced in vitro models, such as 3D cell cultures and organoids, as well as appropriate in vivo models that better mimic human disease conditions. Future studies will confirm the cytotoxic potential of SKD in a range of non-cancer cell lines prior to translational development mdpi.com. Advanced models are needed for mechanistic studies in breast and ovarian cancer cell lines mdpi.comnih.govnih.gov. While the search results mention various in vitro and in vivo studies mdpi.commdpi.comresearchgate.netmdpi.comresearchgate.netgoogle.comnih.govasm.org, the development and application of more sophisticated models, such as those addressing diverse ethnic backgrounds in cancer research researchgate.net or improving drug delivery to specific sites like the brain researchgate.net, represent critical future steps.

Expanding the Scope of Therapeutic Applications and Target Indications

Beyond its established potential in cancer and malaria, future research can explore the activity of SKD against other diseases. Given its reported anti-inflammatory, anti-viral, and anti-fungal effects phytopharmajournal.comijbpr.com, investigating its efficacy in relevant disease models could uncover new therapeutic indications. For instance, in silico studies have suggested this compound as a potential lead against SmCL1 of Schistosoma mansoni, highlighting its potential in antiparasitic therapy beyond malaria nih.gov. Further exploration of its activity against a wider range of pathogens and disease states is warranted.

Q & A

Q. Q1. What experimental methodologies are recommended for isolating Simalikalactone D from natural sources, and how can purity be validated?

To isolate this compound, researchers typically use solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Key steps include:

  • Plant Material Preparation : Dry and homogenize source material to maximize compound yield.
  • Solvent Selection : Use polar solvents (e.g., methanol or ethanol) for extraction, optimized via preliminary solubility tests.
  • Purity Validation : Validate using NMR spectroscopy, mass spectrometry, and HPLC-UV analysis. Ensure consistency with published spectral data and purity thresholds (>95%) for biological assays .

Q. Q2. What in vitro assays are most suitable for preliminary screening of this compound’s bioactivity?

Common assays include:

  • Cytotoxicity Testing : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Antimicrobial Activity : Employ broth microdilution assays against Gram-positive/negative bacteria or fungi.
  • Dose-Response Curves : Establish IC50 values with triplicate replicates to ensure statistical robustness. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s mechanism of action be resolved in existing literature?

Contradictions often arise from variability in experimental design. To address this:

  • Standardize Assay Conditions : Ensure consistent cell lines, culture media, and incubation times across studies.
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets. Validate findings using CRISPR knockouts or siRNA silencing.
  • Meta-Analysis : Compare datasets from multiple studies to identify confounding variables (e.g., solvent used, compound stability) .

Q. Q4. What strategies optimize the yield of this compound in synthetic pathways, and how can scalability challenges be mitigated?

For synthetic routes:

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., palladium) for key cyclization steps.
  • Scalability Testing : Use microreactors to assess reaction efficiency under varying temperatures and pressures.
  • Byproduct Analysis : Employ GC-MS to track unwanted intermediates and refine purification protocols.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives to align with sustainability goals .

Q. Q5. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Animal Models : Use immunocompetent rodents (e.g., BALB/c mice) to assess absorption, distribution, and metabolism.
  • Dosing Regimens : Test multiple routes (oral, intravenous) and monitor plasma concentrations via LC-MS.
  • Toxicity Endpoints : Measure liver/kidney function markers (ALT, creatinine) and histopathology post-treatment.
  • Ethical Compliance : Follow ARRIVE guidelines for reporting and minimize sample sizes via power analysis .

Q. Q6. What computational approaches are effective for predicting this compound’s molecular interactions?

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to proposed targets (e.g., topoisomerases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corlate structural features (e.g., lactone ring substituents) with bioactivity data to guide analog synthesis .

Methodological Best Practices

Q. Q7. How can researchers ensure reproducibility when replicating this compound studies?

  • Detailed Protocols : Publish step-by-step methods, including solvent suppliers, equipment models, and software versions.
  • Data Sharing : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare.
  • Negative Results : Report failed experiments (e.g., low extraction yields) to prevent redundancy .

Q. Q8. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups while controlling for family-wise error rates.
  • Survival Analysis : Use Kaplan-Meier curves for in vivo efficacy studies .

Data Interpretation and Reporting

Q. Q9. How should researchers address variability in bioactivity data across different cell lines?

  • Lineage-Specific Sensitivity : Test cell lines representing diverse tissues (e.g., epithelial vs. hematopoietic).
  • Biomarker Correlation : Link activity to genetic markers (e.g., TP53 status) via CRISPR-Cas9 screens.
  • Mechanistic Justification : Hypothesize differential expression of drug transporters or metabolic enzymes .

Q. Q10. What are the ethical considerations for using this compound in preclinical studies?

  • Animal Welfare : Adhere to institutional IACUC protocols for humane endpoints.
  • Biosafety : Handle compound waste per EPA guidelines to prevent environmental contamination.
  • Conflict of Interest : Disclose funding sources and patent applications in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.